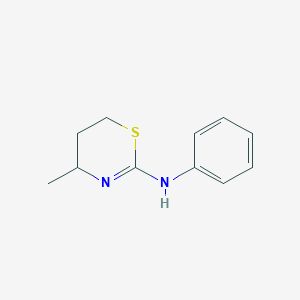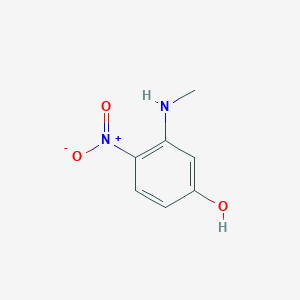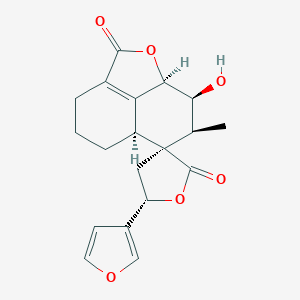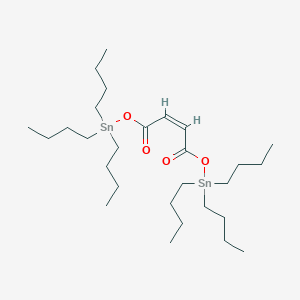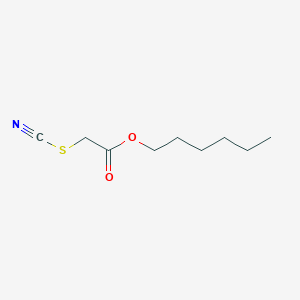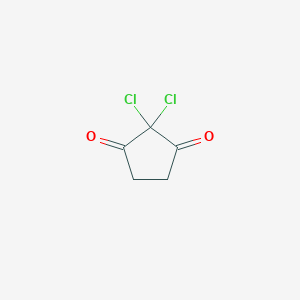
1,3-Cyclopentanedione, 2,2-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclopentanedione, 2,2-dichloro- is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is also known as acetylacetone, and it is widely used in various applications such as organic synthesis, pharmaceuticals, and industrial processes. In
科学的研究の応用
1,3-Cyclopentanedione, 2,2-dichloro- has various scientific research applications. It is widely used in the synthesis of organic compounds, particularly in the preparation of chelating agents and metal complexes. It is also used in the preparation of pharmaceuticals, such as anticoagulants, antibacterials, and antifungal agents. Additionally, it is used as a reagent in various industrial processes, such as the production of polymers and resins.
作用機序
The mechanism of action of 1,3-Cyclopentanedione, 2,2-dichloro- is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This property makes it useful in various applications, such as the removal of heavy metals from wastewater.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 1,3-Cyclopentanedione, 2,2-dichloro-. However, studies have shown that it has low toxicity levels, and it is not considered to be a significant health hazard.
実験室実験の利点と制限
One of the main advantages of using 1,3-Cyclopentanedione, 2,2-dichloro- in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful in various analytical techniques, such as chromatography and spectrophotometry. However, it is important to note that the reactivity of this compound can be affected by pH and temperature, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 1,3-Cyclopentanedione, 2,2-dichloro-. One potential area of research is the development of new pharmaceuticals based on this compound. Additionally, further studies could be conducted to explore its potential applications in the field of environmental remediation, particularly in the removal of heavy metals from contaminated soil and water. Further research could also be conducted to explore the potential use of this compound in the production of new materials, such as polymers and resins.
Conclusion
In conclusion, 1,3-Cyclopentanedione, 2,2-dichloro- is a compound with unique properties that make it useful in various scientific research applications. Its ability to form stable complexes with metal ions makes it useful in the synthesis of organic compounds and pharmaceuticals, as well as in various industrial processes. While there is limited information available on its biochemical and physiological effects, it is considered to be a low toxicity compound. Further research is needed to explore its potential applications in the field of environmental remediation, pharmaceuticals, and material science.
合成法
The synthesis of 1,3-Cyclopentanedione, 2,2-dichloro- can be achieved by the reaction of acetylacetone with chlorine gas. The reaction takes place under mild conditions and yields a high purity product. This method of synthesis is widely used in the industry due to its simplicity and cost-effectiveness.
特性
CAS番号 |
14203-21-5 |
|---|---|
製品名 |
1,3-Cyclopentanedione, 2,2-dichloro- |
分子式 |
C5H4Cl2O2 |
分子量 |
166.99 g/mol |
IUPAC名 |
2,2-dichlorocyclopentane-1,3-dione |
InChI |
InChI=1S/C5H4Cl2O2/c6-5(7)3(8)1-2-4(5)9/h1-2H2 |
InChIキー |
ISMFBRUJOYJZQC-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C1=O)(Cl)Cl |
正規SMILES |
C1CC(=O)C(C1=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)


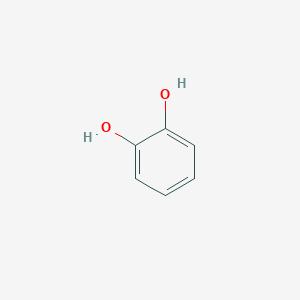


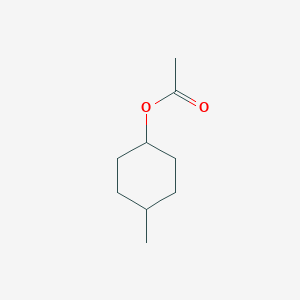
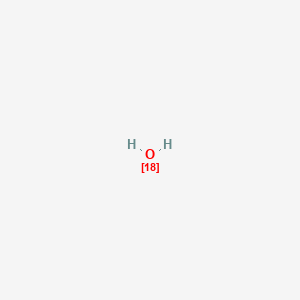
![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)
